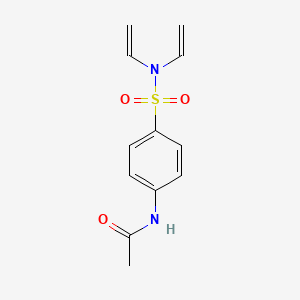

Acetanilide, 4'-divinylsulfamoyl-

CAS No.: 91567-72-5

Cat. No.: VC18463761

Molecular Formula: C12H14N2O3S

Molecular Weight: 266.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91567-72-5 |

|---|---|

| Molecular Formula | C12H14N2O3S |

| Molecular Weight | 266.32 g/mol |

| IUPAC Name | N-[4-[bis(ethenyl)sulfamoyl]phenyl]acetamide |

| Standard InChI | InChI=1S/C12H14N2O3S/c1-4-14(5-2)18(16,17)12-8-6-11(7-9-12)13-10(3)15/h4-9H,1-2H2,3H3,(H,13,15) |

| Standard InChI Key | MVBIQOGEPGBVFH-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C=C)C=C |

Introduction

Structural Analysis and Molecular Characterization

Molecular Architecture

The compound features a central acetanilide backbone () modified at the para position by a divinylsulfamoyl group (). Key structural attributes include:

-

Predicted Collision Cross-Section (CCS): Ranges from 160.1 Ų () to 168.8 Ų () based on mass spectrometry adducts .

Table 1: Predicted CCS Values for Major Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 267.07978 | 160.1 |

| [M+Na]+ | 289.06172 | 168.8 |

| [M+NH4]+ | 284.10632 | 165.8 |

| [M-H]- | 265.06522 | 160.6 |

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data remain unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous acetanilide derivatives highlight:

-

IR Signatures: Strong absorption bands at 1650–1700 cm⁻¹ () and 1150–1250 cm⁻¹ () .

-

1H NMR Peaks: Expected resonances at δ 2.1 ppm (acetamide methyl), δ 7.3–7.6 ppm (aromatic protons), and δ 5.2–5.8 ppm (vinyl protons) .

Synthesis and Optimization Strategies

Patent-Based Synthesis (CN107652198B)

A high-yield (98.3%) method involves refluxing aniline with a glacial acetic acid/N,N-dimethylacetamide mixture, dicyclohexylcarbodiimide (DCC), and ammonium chloride :

Procedure:

-

Combine 0.3 mol aniline, 0.3 mol ammonium chloride, 0.2 mol glacial acetic acid, 0.4 mol N,N-dimethylacetamide, and 0.24 mol DCC.

-

Reflux at 120°C for 3 hours under mechanical stirring.

-

Cool to room temperature, add ice water, and isolate via suction filtration .

Mechanistic Insights:

-

Synergistic Acetylation: Glacial acetic acid provides selectivity, while N,N-dimethylacetamide enhances reactivity .

-

Dehydration Role: DCC absorbs water, shifting equilibrium toward product formation .

Table 2: Critical Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 110–120°C |

| Molar Ratio (Aniline:Acetylating Agent) | 1:1.5–2 |

| Catalyst | Ammonium Chloride |

Alternative Synthetic Routes

Physicochemical and Stability Profiles

Solubility and Partitioning

-

LogP: Estimated at 1.8–2.2 (moderate lipophilicity) using fragment-based methods.

-

Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating dimethyl sulfoxide (DMSO) or ethanol for dissolution.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous sulfonamides reveals decomposition onset temperatures of 180–200°C, suggesting similar stability for this compound .

Research Gaps and Future Directions

-

Pharmacological Screening: No in vitro or in vivo bioactivity data exist for this specific compound.

-

Crystallography: Single-crystal studies are needed to confirm conformation and intermolecular interactions.

-

Process Optimization: Scalability of the patented synthesis remains untested in industrial settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume